2-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride
Description
2-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a piperidine ring substituted with a 4-methoxybenzyl group and a methoxy group. This compound is often used in organic synthesis and has various applications in scientific research.
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methoxymethyl]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-16-14-7-5-12(6-8-14)10-17-11-13-4-2-3-9-15-13;/h5-8,13,15H,2-4,9-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSZTWPOSLKUKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCC2CCCCN2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride typically involves the reaction of piperidine with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated compounds, substituted amines.
Scientific Research Applications
Chemical Synthesis
2-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride serves as an important intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its unique structure allows for further chemical modifications, making it valuable in developing new compounds with desired properties.
Research indicates that this compound exhibits several biological activities:
- Antinociceptive Effects : Similar piperidine derivatives have shown potential in enhancing pain relief when combined with opioid analgesics. Preliminary studies suggest that this compound may also enhance analgesic efficacy .
- Anticancer Potential : Piperidine derivatives are being explored for their cytotoxic effects against various cancer cell lines. Modifications to the piperidine structure can lead to improved anticancer activity, indicating that this compound might possess similar properties .
- Neuroprotective Effects : Given its structural similarities to known neuroprotective agents, there is potential for this compound to inhibit enzymes related to neurodegenerative diseases, such as cholinesterase inhibitors used in Alzheimer's treatment .
Case Studies and Research Findings
Several studies have investigated the biological activity of piperidine derivatives, shedding light on the potential effects of this compound:
Study on Antinociceptive Activity
Research has demonstrated that compounds with similar structures can significantly enhance the analgesic effects of opioids. This suggests a promising avenue for developing new pain management therapies .
Cytotoxicity in Cancer Models
Investigations into piperidine derivatives have revealed their ability to induce apoptosis in cancer cells. For instance, modifications in the piperidine structure have been linked to increased cytotoxicity against specific cancer cell lines, highlighting the therapeutic potential of this compound .
Enzyme Inhibition Studies
Studies focusing on enzyme inhibition have shown that this compound can interact with cholinesterase enzymes, indicating its potential use in treating neurodegenerative diseases. The modulation of these enzymes could lead to significant therapeutic advancements .
Comparative Analysis with Related Compounds
The following table summarizes key biological activities of this compound compared to other piperidine derivatives:
| Compound Name | Antinociceptive Activity | Anticancer Activity | Cholinesterase Inhibition |
|---|---|---|---|
| This compound | Moderate | Potential | Yes |
| Piperidine Derivative A | High | Moderate | Yes |
| Piperidine Derivative B | Low | High | No |
Mechanism of Action
The mechanism of action of 2-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxy-benzyl)-piperidine hydrochloride
- 4-((2-Methoxy-benzyl)oxy)methyl)piperidine hydrochloride
- 2-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine hydrochloride
- 2-(4-Methyl-benzyl)-piperidine hydrochloride
Uniqueness
2-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific synthetic applications and research studies where other similar compounds may not be as effective.
Biological Activity
2-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride, a piperidine derivative, has garnered attention due to its potential biological activities. This compound features a piperidine ring substituted with a 4-methoxybenzyl group linked through an oxy-methyl bridge, which enhances its reactivity and interaction with biological targets. Understanding its biological activity is crucial for evaluating its therapeutic potential and applications in medicinal chemistry.
The molecular formula of this compound is . The presence of the methoxy group significantly impacts its chemical behavior, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Research indicates that the compound may interact with various biological targets, including enzymes and receptors, modulating their activity. The specific mechanisms are still under investigation, but initial findings suggest that it may influence enzyme activities related to neurotransmission and other biochemical pathways .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Cholinesterase Inhibition : Similar compounds have demonstrated significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the treatment of neurodegenerative diseases like Alzheimer's. For instance, some derivatives showed IC50 values as low as 0.092 µM against BChE, indicating strong inhibitory potential .
- Antitumor Activity : Compounds within the piperidine class have been explored for their antitumor properties. Research on related structures has shown promising results against various cancer cell lines, suggesting that modifications to the piperidine structure can enhance anticancer efficacy .
- Opioid Receptor Affinity : Some piperidine derivatives exhibit affinity for opioid receptors, particularly μ-receptors, which are crucial for pain management. The binding affinity of these compounds often correlates with their analgesic effects .
Case Study 1: Cholinesterase Inhibition
A study investigating the structure-activity relationship (SAR) of piperidine derivatives found that certain modifications significantly enhanced BChE inhibition. For example, one compound exhibited an IC50 value of 0.092 µM, outperforming established drugs like donepezil . This suggests that similar modifications could enhance the biological activity of this compound.
Case Study 2: Anticancer Activity
In vitro studies on related benzoylpiperidine compounds demonstrated notable antiproliferative effects on human cancer cell lines, with IC50 values ranging from 19.9 to 75.3 µM. These findings highlight the potential for developing new anticancer agents based on the piperidine scaffold .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | IC50 (µM) | Target | Notes |
|---|---|---|---|
| Donepezil | 1.419 | BChE | Established inhibitor for Alzheimer's |
| Compound A | 0.092 | BChE | Enhanced potency compared to Donepezil |
| Compound B | 19.9 | Cancer cells | Antiproliferative activity observed |
| Compound C | 75.3 | Cancer cells | Moderate efficacy against multiple lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
